

1-Bromobut-1-yne CAS number 50405-39-5

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Compound of Interest

Compound Name: 1-Bromobut-1-yne

Cat. No.: B1609917

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An In-depth Technical Guide to 1-Bromobut-1-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromobut-1-yne** (CAS No. 50405-39-5), a versatile haloalkyne intermediate with significant applications in organic synthesis. Its unique structure, featuring both a reactive carbon-carbon triple bond and a labile bromine atom, makes it a valuable synthon for constructing complex molecular architectures, particularly in the development of novel pharmaceutical and agrochemical compounds.^{[1][2]}

Chemical Identity and Properties

1-Bromobut-1-yne is a colorless, highly flammable liquid with a strong, unpleasant odor.^[1] It is soluble in common organic solvents like ether and chloroform but insoluble in water. Its bifunctional nature—the electrophilic character of the sp-hybridized carbon bonded to bromine and the nucleophilicity of the triple bond—governs its reactivity.^[1]

Physical and Chemical Properties

The key quantitative properties of **1-Bromobut-1-yne** are summarized in the table below.

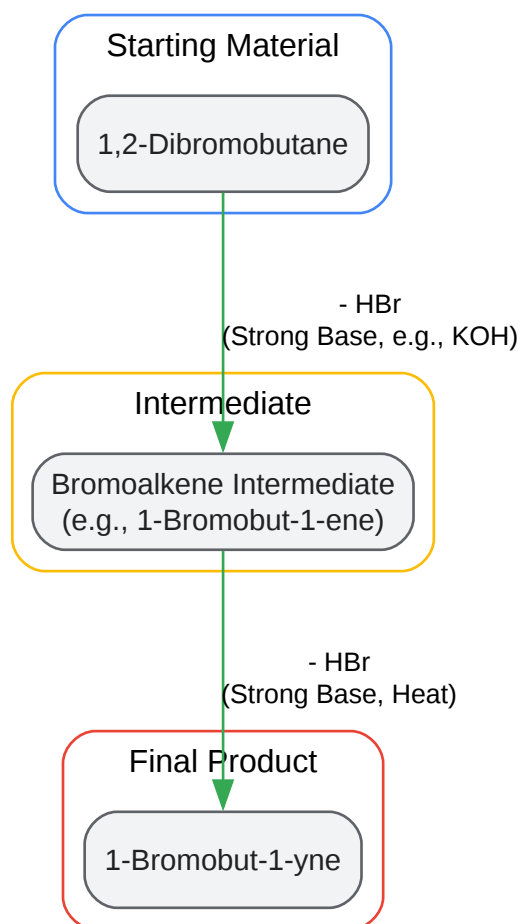
Property	Value	Reference(s)
CAS Number	50405-39-5	[1][3]
Molecular Formula	C ₄ H ₅ Br	[1][3]
Molecular Weight	132.99 g/mol	[4]
Boiling Point	104.26 °C at 760 mmHg	[1][3]
Density	1.461 g/cm ³	[1][3]
Refractive Index	1.4704 (at 20 °C)	[1][3]
Flash Point	21.68 °C	[1][3]
Vapor Pressure	36.1 mmHg at 25 °C	[1][3]
SMILES	CCC#CBr	[4]
InChI Key	KPOVYMZGZNPRNA-UHFFFAOYSA-N	[4]

Synthesis and Experimental Protocols

The primary route for synthesizing **1-Bromobut-1-yne** involves the dehydrohalogenation of a dihaloalkane precursor. This elimination reaction typically utilizes a strong base to remove two equivalents of hydrogen bromide (HBr).[5][6]

General Synthesis Workflow: Dehydrohalogenation

A logical precursor for the synthesis is a vicinal dihalide such as 1,2-dibromobutane. The reaction proceeds in two successive E2 elimination steps. The first elimination yields a bromoalkene intermediate, which then undergoes a second, often slower, elimination to form the target alkyne.[7] Strong bases like alcoholic potassium hydroxide (KOH) or sodium amide (NaNH₂) are required, often with heating.[5][7]



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Caption: Synthesis workflow for **1-Bromobut-1-yne** via double dehydrohalogenation.

Representative Experimental Protocol: Synthesis from 1,2-Dibromobutane

This protocol is a representative procedure based on established dehydrohalogenation principles for similar substrates.

- **Reaction Setup:** A solution of potassium hydroxide (2.5 equivalents) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The flask is cooled in an ice bath.
- **Reagent Addition:** 1,2-dibromobutane (1.0 equivalent) is added dropwise to the cooled, stirring ethanolic KOH solution.

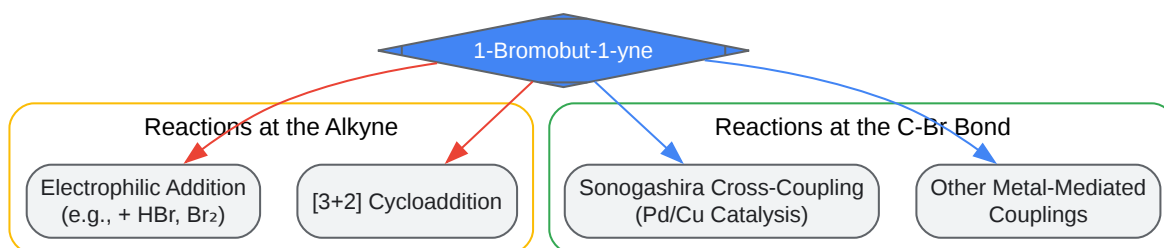
- **Reflux:** After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux (approximately 80-90 °C). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** Upon completion, the reaction mixture is cooled to room temperature and poured into a separatory funnel containing cold water.
- **Extraction:** The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.
- **Purification:** The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation to yield pure **1-Bromobut-1-yne**.

Chemical Reactivity and Applications

1-Bromobut-1-yne serves as a versatile building block due to the distinct reactivity of its alkyne and bromo functionalities. It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[1]

Key Reaction Pathways

The molecule can undergo reactions at two primary sites: electrophilic addition across the triple bond and nucleophilic attack at the carbon bearing the bromine atom, often via metal-catalyzed cross-coupling reactions.



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Caption: Major reaction pathways available for **1-Bromobut-1-yne**.

Sonogashira Cross-Coupling

A cornerstone reaction involving **1-bromobut-1-yne** is the Sonogashira coupling. This reaction forms a new carbon-carbon bond between the sp-hybridized carbon of the bromoalkyne and a terminal alkyne, catalyzed by palladium and copper(I) complexes.^{[8][9]} This methodology is exceptionally useful for synthesizing conjugated enynes and arylalkynes.^[10]

Representative Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure based on established Sonogashira coupling methods.^{[10][11]}

- **Catalyst Preparation:** To a dry, inert-atmosphere Schlenk flask are added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
- **Reaction Setup:** The flask is evacuated and backfilled with nitrogen or argon. A solvent such as tetrahydrofuran (THF) or diethylamine is added, followed by the terminal alkyne (1.2 equivalents) and a base (e.g., triethylamine or diisopropylamine, 2-3 equivalents).
- **Reagent Addition:** **1-Bromobut-1-yne** (1.0 equivalent) is added to the stirring mixture.
- **Reaction:** The reaction is stirred at room temperature or gently heated (40-50 °C) until the starting material is consumed, as monitored by TLC or GC.
- **Workup and Purification:** The reaction mixture is filtered through a pad of celite to remove the catalyst, and the solvent is evaporated. The residue is redissolved in an organic solvent (e.g., ethyl acetate), washed with aqueous ammonium chloride and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for **1-Bromobut-1-yne** is not widely available, data from closely related isomers like 1-bromo-2-butyne and 1-bromobutane provide essential safety guidance.^{[2][12][13]}

- Hazards: The compound is expected to be a flammable liquid and vapor.[2] It may cause skin and serious eye irritation and may cause respiratory irritation.[12][13] Handling should be performed in a well-ventilated area or fume hood.[2]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[2][13]
- Handling: Keep away from heat, sparks, open flames, and other ignition sources.[2] Use non-sparking tools and take precautionary measures against static discharge.[2] Avoid breathing vapors or mist.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Disclaimer: The safety information provided is based on analogous compounds. Users must consult a specific and current SDS for **1-Bromobut-1-yne** (CAS 50405-39-5) from their supplier before handling and perform their own risk assessment.

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